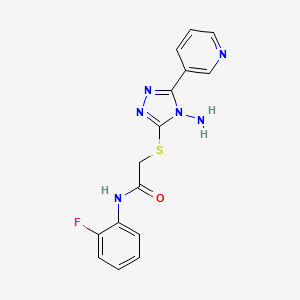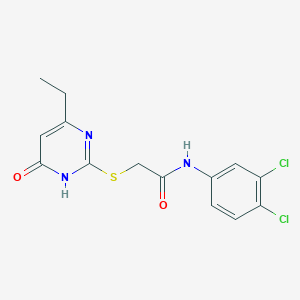![molecular formula C22H19N5O4 B2390837 3-bencil-N-(4-carbamoilfenil)-5-metil-2,4-dioxo-2,3,4,5-tetrahidro-1H-pirrolo[3,2-d]pirimidina-7-carboxamida CAS No. 921783-69-9](/img/structure/B2390837.png)
3-bencil-N-(4-carbamoilfenil)-5-metil-2,4-dioxo-2,3,4,5-tetrahidro-1H-pirrolo[3,2-d]pirimidina-7-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-benzyl-N-(4-carbamoylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a useful research compound. Its molecular formula is C22H19N5O4 and its molecular weight is 417.425. The purity is usually 95%.
BenchChem offers high-quality 3-benzyl-N-(4-carbamoylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-benzyl-N-(4-carbamoylphenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Inhibición de CDK2 para el tratamiento del cáncer
CDK2 (quinasa dependiente de ciclina 2) es un objetivo atractivo para la terapia del cáncer debido a su papel en la regulación del ciclo celular. Los investigadores han diseñado un nuevo conjunto de moléculas pequeñas que presentan los andamios privilegiados de pirazolo[3,4-d]pirimidina y pirazolo[4,3-e][1,2,4]triazolo[1,5-c]pirimidina (compuestos 4–13) como nuevos inhibidores de CDK2 . Estos compuestos demostraron actividades citotóxicas significativas contra varias líneas celulares de cáncer, incluidas MCF-7 (cáncer de mama), HCT-116 (cáncer colorrectal) y HepG-2 (carcinoma hepatocelular). Notablemente, los compuestos 14 y 15 exhibieron las mejores actividades citotóxicas en las tres líneas celulares.
Actividad anticancerígena contra líneas celulares de cáncer de mama
Otro estudio exploró una nueva serie de compuestos de pirazolo[3,4-d]pirimidina (específicamente 4, 6–11 y 12a–e) y evaluó sus efectos citotóxicos. Entre estos compuestos, 12a–d demostraron una actividad anticancerígena significativa contra las líneas celulares de cáncer de mama MDA-MB-468 y T-47D .
Actividad dual contra líneas celulares y CDK2
El compuesto 14, que mostró una potente actividad dual contra las líneas celulares de cáncer y CDK2, merece una investigación adicional. No solo inhibió la proliferación celular, sino que también alteró la progresión del ciclo celular e indujo la apoptosis dentro de las células HCT .
Potencial como inhibidores de cinasas dirigidos
En la búsqueda de inhibidores de cinasas dirigidos (TKI) más efectivos, los investigadores sintetizaron ‘(E)-4-((7H-pirrolo[2,3-d]pirimidin-4-il)amino)-N’-bencilidenobenzohidrazidas’ halogenadas. Estos compuestos prometen ser posibles inhibidores de cinasas .
En resumen, este compuesto presenta un potencial emocionante en el tratamiento del cáncer, particularmente como un inhibidor de CDK2. Su estructura molecular única y sus actividades biológicas lo convierten en un tema intrigante para futuras investigaciones y desarrollo de fármacos. Los investigadores continúan explorando sus aplicaciones en varios campos, y esperamos con interés más descubrimientos relacionados con este compuesto. 🌟🔬
Descubrimiento de derivados de pirazolo[3,4-d]pirimidina y pirazolo[4,3-e][1,2,4]triazolo[1,5-c]pirimidina como nuevos inhibidores de CDK2: síntesis, investigaciones de modelado biológico y molecular Nuevos derivados de pirazolo[3,4-d]pirimidina: diseño, síntesis y evaluación citotóxica Descubrimiento de nuevos derivados de pirrolo[2,3-d]pirimidina como posibles inhibidores de cinasas
Mecanismo De Acción
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is involved in the G1-S phase transition and is essential for the initiation of DNA replication .
Mode of Action
The compound acts as an inhibitor of CDK2 . It binds to the active site of the enzyme, preventing it from phosphorylating its substrates. This inhibitory action disrupts the normal progression of the cell cycle, leading to a halt in cell division .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulatory pathway . CDK2 is responsible for the phosphorylation of several proteins that are crucial for DNA replication and cell cycle progression. By inhibiting CDK2, the compound disrupts these processes, leading to cell cycle arrest .
Result of Action
The result of the compound’s action is a significant inhibition of cell proliferation . In studies, it has shown superior cytotoxic activities against certain cell lines . The compound’s action leads to alterations in cell cycle progression and induces apoptosis within cells .
Propiedades
IUPAC Name |
3-benzyl-N-(4-carbamoylphenyl)-5-methyl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O4/c1-26-12-16(20(29)24-15-9-7-14(8-10-15)19(23)28)17-18(26)21(30)27(22(31)25-17)11-13-5-3-2-4-6-13/h2-10,12H,11H2,1H3,(H2,23,28)(H,24,29)(H,25,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUEJNWOSNZBKNU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-({4-oxo-3-[(thiophen-2-yl)methyl]-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2390758.png)
![5-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one](/img/structure/B2390759.png)

![N-(2-chlorophenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2390761.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2390764.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B2390768.png)
methyl}quinolin-8-ol](/img/structure/B2390769.png)
![1-(4-methylpiperidin-1-yl)-2-{[6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one](/img/structure/B2390771.png)

![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-difluorobenzamide](/img/structure/B2390773.png)


![2-(2-Hydroxybenzoyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2390777.png)
